![molecular formula C23H19ClN4O2 B2661760 (E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile CAS No. 941254-86-0](/img/structure/B2661760.png)
(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile
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Overview
Description
“4-(4-(3-chlorobenzoyl)piperazin-1-yl)benzonitrile” is a chemical compound with the molecular formula C18H16ClN3O and a molecular weight of 325.79 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoyl group attached to a piperazine ring, which is further connected to a benzonitrile group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.79. Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .Scientific Research Applications
Synthesis and Chemical Reactivity
One area of research involves the synthesis of novel organic compounds with specific functionalities, such as piperazine and carbonitrile groups, which are known for their versatility in chemical reactions. For example, studies have reported on the synthesis of triazole derivatives containing piperazine nuclei, exploring different synthetic routes including conventional, microwave, and ultrasound-mediated techniques. These methods aim to enhance the efficiency and yield of the synthesis process while minimizing environmental impact (Arif Mermer et al., 2018).
Biological Activities
Another significant area of research is the exploration of biological activities associated with compounds containing piperazine and carbonitrile groups. These compounds have been screened for various biological activities, including antimicrobial, antitubercular, and anti-inflammatory effects. For instance, derivatives of 1,2,4-triazole and piperazine have been evaluated for their antimicrobial activities, with some showing promising results against certain microorganisms (H. Bektaş et al., 2007). Similarly, benzofuran and benzo[d]isothiazole derivatives, incorporating piperazine moieties, have been designed and tested for Mycobacterium tuberculosis DNA GyrB inhibition, highlighting the potential of such compounds in the treatment of tuberculosis (K. Reddy et al., 2014).
Material Science Applications
In material science, compounds with specific functionalities like oxazole and carbonitrile are investigated for their potential applications in creating new materials with unique properties. For example, the development of insensitive high explosives using triazolotriazine carbonitrile derivatives demonstrates the applicability of such chemical structures in designing materials that offer safety advantages (C. Snyder et al., 2017).
Future Directions
properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c24-19-8-4-7-18(15-19)22(29)27-11-13-28(14-12-27)23-20(16-25)26-21(30-23)10-9-17-5-2-1-3-6-17/h1-10,15H,11-14H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMJUXAEMLLFAO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile |
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